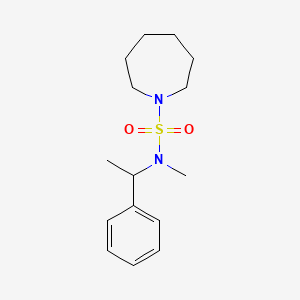
N-methyl-N-(1-phenylethyl)azepane-1-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-methyl-N-(1-phenylethyl)azepane-1-sulfonamide, also known as NPS, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of sulfonamides and has been extensively studied for its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations in laboratory experiments.
Mecanismo De Acción
The mechanism of action of N-methyl-N-(1-phenylethyl)azepane-1-sulfonamide is not fully understood, but it is believed to involve the modulation of various neurotransmitter systems, such as the GABAergic and glutamatergic systems. N-methyl-N-(1-phenylethyl)azepane-1-sulfonamide has also been shown to interact with various receptors, such as the sigma-1 receptor and the serotonin receptor.
Biochemical and Physiological Effects:
N-methyl-N-(1-phenylethyl)azepane-1-sulfonamide has been shown to have various biochemical and physiological effects, including the modulation of neurotransmitter release, the enhancement of synaptic plasticity, and the reduction of oxidative stress. N-methyl-N-(1-phenylethyl)azepane-1-sulfonamide has also been found to have effects on various physiological systems, such as the cardiovascular and immune systems.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-methyl-N-(1-phenylethyl)azepane-1-sulfonamide has several advantages for laboratory experiments, including its high potency, selectivity, and stability. However, its limitations include its limited availability and the need for specialized equipment and expertise for its synthesis and handling.
Direcciones Futuras
There are several future directions for the study of N-methyl-N-(1-phenylethyl)azepane-1-sulfonamide, including the investigation of its potential therapeutic applications in various diseases, the elucidation of its mechanism of action, and the development of more efficient synthesis methods. Additionally, further studies are needed to determine the safety and efficacy of N-methyl-N-(1-phenylethyl)azepane-1-sulfonamide in humans, as well as its potential side effects and drug interactions.
In conclusion, N-methyl-N-(1-phenylethyl)azepane-1-sulfonamide is a promising compound with potential therapeutic applications in various fields. Its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations in laboratory experiments, have been extensively studied. Further research is needed to fully understand the potential of N-methyl-N-(1-phenylethyl)azepane-1-sulfonamide and its future applications.
Métodos De Síntesis
N-methyl-N-(1-phenylethyl)azepane-1-sulfonamide can be synthesized through a multi-step process involving the reaction of various reagents, such as N-methylpiperazine, 1-phenylethylamine, and sulfonamide. The final product is obtained through purification and isolation techniques, such as column chromatography and recrystallization.
Aplicaciones Científicas De Investigación
N-methyl-N-(1-phenylethyl)azepane-1-sulfonamide has been studied for its potential therapeutic applications in various fields, including neuroscience, cardiovascular medicine, and cancer research. In neuroscience, N-methyl-N-(1-phenylethyl)azepane-1-sulfonamide has been found to enhance memory and learning, as well as exert anxiolytic and antidepressant effects. In cardiovascular medicine, N-methyl-N-(1-phenylethyl)azepane-1-sulfonamide has been shown to reduce blood pressure and improve vascular function. In cancer research, N-methyl-N-(1-phenylethyl)azepane-1-sulfonamide has been investigated for its potential anti-tumor activity.
Propiedades
IUPAC Name |
N-methyl-N-(1-phenylethyl)azepane-1-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O2S/c1-14(15-10-6-5-7-11-15)16(2)20(18,19)17-12-8-3-4-9-13-17/h5-7,10-11,14H,3-4,8-9,12-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUSJBYCBLAZVQU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)N(C)S(=O)(=O)N2CCCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(1,3-dimethylpyrazolo[3,4-b]pyridin-5-yl)-2-methylbutanamide](/img/structure/B7492629.png)


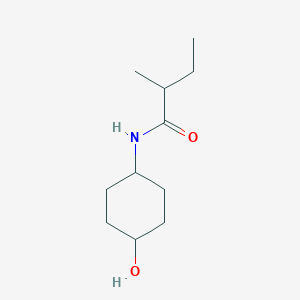
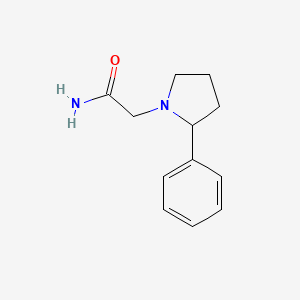
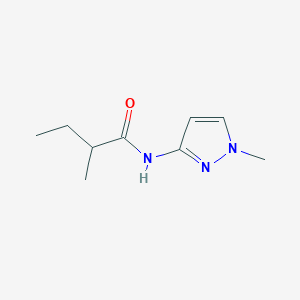
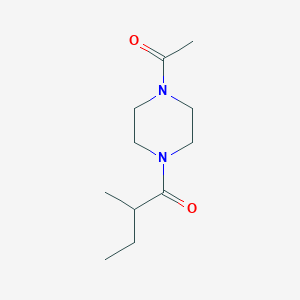
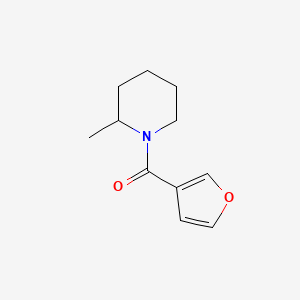
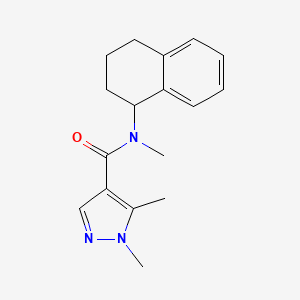
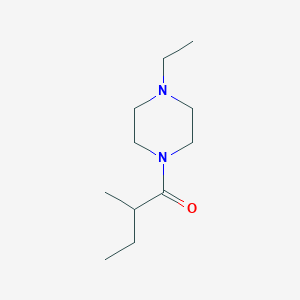

![N-(2-methyl-3-oxo-4H-1,4-benzoxazin-6-yl)-2-(1-methyl-4-oxopyrazolo[3,4-d]pyrimidin-5-yl)acetamide](/img/structure/B7492715.png)
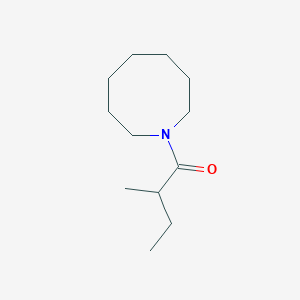
![4-[[4-[2-(4-Fluorophenyl)-2-hydroxyethyl]-1,4-diazepan-1-yl]methyl]benzonitrile](/img/structure/B7492730.png)